Paraherquamide
Overview
Description
Paraherquamide is a member of the this compound family of prenylated indole-derived alkaloids. These compounds are secondary metabolites produced by fungi, particularly species of Penicillium and Aspergillus. This compound was first isolated from Penicillium paraherquei and has garnered significant interest due to its potent anthelmintic properties, making it a promising candidate for the development of new antiparasitic drugs .
Mechanism of Action
Target of Action
Paraherquamide A, a polycyclic oxindole alkaloid, acts selectively on the nematode L-type nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system of nematodes .
Mode of Action
This compound A interacts with its targets, the L-type nAChRs, in a selective manner . The compound has a higher efficacy for the levamisole-sensitive L-type nAChR than the nicotine-sensitive N-type nAChR . This selectivity is believed to be due to the structural features of loop C, loop E, and loop F of the orthosteric receptor binding site .
Biochemical Pathways
It’s known that the compound interferes with the cholinergic neurotransmission in parasitic nematodes . This disruption of neurotransmission leads to paralysis and death of the nematodes .
Result of Action
The primary molecular effect of this compound A is the selective inhibition of L-type nAChRs . This leads to a disruption of signal transmission in the nervous system of the nematodes, resulting in paralysis and death . The cellular effects would include a disruption of normal cellular functions due to the paralysis of the organism.
Biochemical Analysis
Biochemical Properties
Paraherquamide interacts with a non-ribosomal peptide synthetase, a variant number of prenyltransferases, and a series of oxidases . These interactions are responsible for the diverse tailoring modifications of the cyclodipeptide structural core of this compound .
Cellular Effects
It is known that this compound influences cell function through its interactions with various enzymes and proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Two different types of intramolecular Diels-Alderases operate to generate the monooxopiperazine and dioxopiperazine ring systems for this class of alkaloid natural products .
Temporal Effects in Laboratory Settings
It is known that this compound has a stable structure and does not degrade easily .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters or binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of paraherquamide involves several key steps, including the formation of a unique bicyclo[2.2.2]diazaoctan ring system through a biological intramolecular Diels–Alder cycloaddition reaction . The synthetic route typically begins with the preparation of a functionalized indole, followed by the synthesis of a diketopiperazine intermediate. These intermediates are then coupled, and the resulting product undergoes further transformations to yield this compound .
Industrial Production Methods: Industrial production of this compound is often achieved through biological fermentation culture. Penicillium strains capable of producing this compound are inoculated into a culture medium optimized for maximum yield. Factors such as the concentration of soluble starch, glucose, and yeast extract are critical for optimizing the fermentation process . The fermentation process can be further refined using response surface methodology to achieve higher yields .
Chemical Reactions Analysis
Types of Reactions: Paraherquamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the most notable reactions is the intramolecular Diels–Alder cycloaddition, which is crucial for forming its unique bicyclo[2.2.2]diazaoctan ring system .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include functionalized indoles, diketopiperazines, and various oxidizing and reducing agents. The reaction conditions often involve specific temperature and pH controls to ensure the desired transformations occur efficiently .
Major Products: The major products formed from these reactions include various intermediates such as functionalized indoles and diketopiperazines, which are subsequently transformed into this compound through a series of cyclization and oxidation reactions .
Scientific Research Applications
Paraherquamide has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying complex synthetic routes and reaction mechanisms. In biology and medicine, this compound’s potent anthelmintic properties make it a valuable candidate for developing new antiparasitic drugs . Additionally, its unique structure and biological activity have made it a subject of interest in the study of natural product biosynthesis and enzyme catalysis .
Comparison with Similar Compounds
Paraherquamide is part of a larger family of prenylated indole alkaloids, which includes compounds such as marcfortine, brevianamide, and asperparaline . These compounds share similar structural features, such as the bicyclo[2.2.2]diazaoctan ring system, but differ in their specific functional groups and biological activities. This compound is unique in its potent anthelmintic properties, making it a valuable compound for developing new antiparasitic drugs .
List of Similar Compounds:- Marcfortine
- Brevianamide
- Asperparaline
- This compound H
- This compound I
Properties
CAS No. |
77392-58-6 |
---|---|
Molecular Formula |
C28H35N3O5 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione |
InChI |
InChI=1S/C28H35N3O5/c1-23(2)10-12-35-20-17(36-23)8-7-16-19(20)29-21(32)27(16)14-26-15-31-11-9-25(5,34)28(31,22(33)30(26)6)13-18(26)24(27,3)4/h7-8,10,12,18,34H,9,11,13-15H2,1-6H3,(H,29,32)/t18-,25+,26?,27+,28-/m0/s1 |
InChI Key |
UVZZDDLIOJPDKX-USRGNAASSA-N |
SMILES |
CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C |
Isomeric SMILES |
C[C@]1(CCN2[C@]13C[C@H]4C([C@]5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C)O |
Canonical SMILES |
CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C |
Appearance |
White Powder |
Synonyms |
paraherquamide paraherquamide A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Paraherquamide A in nematodes?
A1: this compound A acts as a nicotinic acetylcholine receptor (nAChR) antagonist in nematodes. [] Specifically, it exhibits selectivity for the L-type nAChRs over the N-type nAChRs. []
Q2: How does this compound A's antagonism of nAChRs lead to its anthelmintic effect?
A2: By blocking cholinergic neuromuscular transmission, PHQ induces flaccid paralysis in nematodes. [] This paralysis disrupts the parasite's ability to feed and reproduce, ultimately leading to its elimination.
Q3: Which nematode species are particularly susceptible to this compound A's anthelmintic activity?
A3: this compound A demonstrates high efficacy against a range of gastrointestinal nematodes, including drug-resistant strains of Haemonchus contortus and Trichostrongylus colubriformis. [, ]
Q4: What is the molecular formula and weight of this compound A?
A4: The molecular formula of this compound A is C28H35N3O4, and its molecular weight is 477.6 g/mol. []
Q5: What spectroscopic techniques are typically employed to characterize this compound A?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, along with Mass Spectrometry (MS), are commonly used to elucidate the structure of PHQ and its analogs. [, , ]
Q6: How do structural modifications of this compound A impact its anthelmintic activity?
A6: Minor alterations to the PHQ structure can significantly affect its potency. For instance, substituting the C-14 methyl group or altering the stereochemistry at C-14 substantially reduces its activity. [] Conversely, the reduction of PHQ to 2-deoxy-paraherquamide (derquantel) retains its anthelmintic activity while improving its safety profile. [, ]
Q7: Which structural features contribute to the L-type nAChR selectivity observed with this compound A?
A7: Crystallographic studies of PHQ complexed with acetylcholine binding protein (AChBP) reveal that loop C, loop E, and loop F within the receptor's orthosteric binding site play crucial roles in its L-type nAChR selectivity. []
Q8: How is this compound A metabolized in different animal species?
A8: this compound A undergoes extensive metabolism, with significant species-dependent variations. Sheep and gerbils primarily metabolize PHQ at the pyrrolidine moiety, yielding active metabolites. In contrast, dogs metabolize the dioxepene group, leading to inactive metabolites and potentially explaining the compound's lack of efficacy in this species. []
Q9: What in vitro assays are employed to assess this compound A's anthelmintic activity?
A9: The Caenorhabditis elegans motility assay is widely used to evaluate PHQ's anthelmintic potential in vitro. [] Additionally, muscle tension and microelectrode recordings in isolated Ascaris suum body wall segments provide insights into its mechanism of action. []
Q10: Which animal models are commonly used to investigate this compound A's efficacy and safety?
A10: Sheep and gerbils serve as primary animal models for studying PHQ's anthelmintic activity and pharmacokinetic profile. [, , ]
Q11: Are there known cases of nematode resistance to this compound A or its derivatives?
A11: While PHQ demonstrates efficacy against some drug-resistant nematode strains, the potential for resistance development remains a concern. Combining derquantel with abamectin, a macrocyclic lactone with a distinct mode of action, aims to mitigate resistance selection in commercial formulations like Startect. []
Q12: What are the known toxicological effects of this compound A in mammals?
A12: this compound A exhibits species-dependent toxicity. While generally safe in ruminants like sheep, it can induce severe toxicosis in dogs at doses far below those tolerated by ruminants. [] This toxicity is attributed to its antagonistic effects on mammalian nicotinic acetylcholine receptors, particularly alpha3 ganglionic and muscle-type subtypes. []
Q13: What tools and resources are essential for advancing research on this compound A and related compounds?
A13: Continued research on PHQ necessitates access to advanced analytical techniques like high-resolution NMR and MS, along with bioassays, cell lines, and animal models. Computational chemistry tools for structure-based drug design and QSAR modeling can further accelerate the development of novel anthelmintic agents.
Q14: What are some significant milestones in the research and development of this compound A as an anthelmintic agent?
A14: Key milestones include the isolation of PHQ from Penicillium paraherquei, elucidation of its structure, identification of its target and mechanism of action, and the development of the semi-synthetic derivative derquantel with improved safety. [, , , ]
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